molecular formula C12H14F3N7OS B4377257 N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE

N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4377257
M. Wt: 361.35 g/mol
InChI Key: FXNXTJKTWFAWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-3-[[2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N7OS/c1-6-7(5-21(2)19-6)16-11(24)18-17-10(23)8-4-9(12(13,14)15)20-22(8)3/h4-5H,1-3H3,(H,17,23)(H2,16,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNXTJKTWFAWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC(=S)NNC(=O)C2=CC(=NN2C)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N7OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. The process begins with the preparation of the pyrazole rings, followed by the introduction of the trifluoromethyl group and the hydrazinecarbothioamide moiety. Common reagents used in these reactions include hydrazine, carbon disulfide, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound

Scientific Research Applications

N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazol-4-amine: A related compound with similar structural features.

    N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-cyclopropanamine: Another compound with a pyrazole ring and similar functional groups.

Uniqueness

N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of both trifluoromethyl and hydrazinecarbothioamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.